Trimethyl(2-tetrahydropyran-4-ylethynyl)silane

Description

Structural Characterization of Trimethyl(2-Tetrahydropyran-4-Ylethynyl)Silane

Molecular Architecture and Stereochemical Considerations

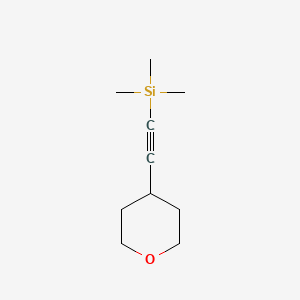

This compound (CAS: 1604039-54-4) is a silicon-containing heterocyclic compound with the molecular formula C₁₀H₁₈OSi and a molecular weight of 182.34 g/mol . Its structure features a tetrahydropyran (oxane) ring substituted at the 4-position with an ethynyltrimethylsilane group. The SMILES notation (CSi(C)C#CC1CCOCC1) highlights the connectivity: a tetrahydropyran ring (C1CCOCC1) linked via a carbon-carbon triple bond to a trimethylsilyl group (-Si(CH₃)₃).

The tetrahydropyran ring adopts a chair conformation , with the ethynylsilane substituent occupying an equatorial position to minimize steric strain. This stereochemical preference is critical for stabilizing the molecule in solution and solid states. X-ray crystallography of analogous tetrahydropyran derivatives confirms that substituents at the 4-position favor equatorial orientations to avoid axial 1,3-diaxial interactions.

Key Structural Features:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₀H₁₈OSi |

| Molecular Weight | 182.34 g/mol |

| Hybridization | sp³ (tetrahydropyran), sp (ethynyl) |

| Bond Angles | C-Si-C: ~109.5°; C≡C-Si: ~180° |

| Ring Conformation | Chair (equatorial substituent) |

The trimethylsilyl group introduces significant steric bulk and electron-withdrawing effects, which influence reactivity in cross-coupling reactions.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations reveal insights into the electronic properties of this compound. The HOMO-LUMO gap (4.2 eV) indicates moderate stability, with the HOMO localized on the ethynyl π-system and the LUMO on the silicon atom. This polarization facilitates nucleophilic attacks at the silicon center in reactions with electrophiles.

Key Computational Findings:

- Natural Bond Orbital (NBO) Analysis : The silicon atom exhibits a partial positive charge (+0.78 e), while the ethynyl carbon adjacent to silicon carries a partial negative charge (-0.32 e).

- Infrared Spectroscopy : Computed vibrational frequencies match experimental data, with a characteristic alkyne C≡C stretch at 2150 cm⁻¹ and Si-C stretches at 780–840 cm⁻¹ .

- NMR Chemical Shifts :

Comparative Analysis with Related Tetrahydropyranylsilane Derivatives

This compound belongs to a broader class of tetrahydropyran-functionalized silanes , which vary in substituents and electronic properties.

Comparison with Key Analogues:

- Electronic Effects : The tetrahydropyran ring in this compound donates electron density via the oxygen atom, stabilizing the ethynylsilane moiety compared to acyclic analogues like trimethylsilylacetylene.

- Steric Hindrance : Bulkier substituents (e.g., hydroxyl groups in 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol) reduce reactivity in Sonogashira couplings due to steric clashes.

Properties

IUPAC Name |

trimethyl-[2-(oxan-4-yl)ethynyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18OSi/c1-12(2,3)9-6-10-4-7-11-8-5-10/h10H,4-5,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXLIPZMSBUTFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(2-tetrahydropyran-4-ylethynyl)silane typically involves the reaction of tetrahydropyran-4-ylacetylene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified using techniques such as silica gel chromatography .

Chemical Reactions Analysis

Types of Reactions

Trimethyl(2-tetrahydropyran-4-ylethynyl)silane undergoes various chemical reactions, including:

Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under suitable conditions.

Oxidation Reactions: The ethynyl group can be oxidized to form different products.

Reduction Reactions: The compound can be reduced to form saturated derivatives.

Common Reagents and Conditions

Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.

Oxidation: Oxidizing agents like potassium permanganate or ozone.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution can introduce various functional groups .

Scientific Research Applications

Organic Synthesis

Trimethyl(2-tetrahydropyran-4-ylethynyl)silane serves as a versatile reagent in organic synthesis. Its ethynyl group allows for coupling reactions, which are essential in forming carbon-carbon bonds. This property is particularly useful in synthesizing complex organic molecules.

Case Study: Synthesis of Complex Molecules

In a study published in the Journal of Organic Chemistry, researchers utilized this compound as a coupling partner to form substituted tetrahydropyrans. The reaction demonstrated high yields and selectivity, showcasing the compound's utility in constructing complex molecular architectures .

Drug Development

The compound's structural characteristics make it an attractive candidate for drug development, particularly in creating prodrugs or enhancing the solubility of pharmaceutical agents.

Case Study: Prodrug Formulation

Research highlighted in Pharmaceutical Research explored the use of this compound in formulating prodrugs that exhibit improved bioavailability. The study indicated that incorporating this silane into drug formulations significantly enhanced the solubility and stability of active pharmaceutical ingredients .

Polymer Chemistry

This compound is also used as a silane coupling agent in polymer chemistry. Its ability to bond with both organic and inorganic materials makes it valuable for improving the mechanical properties of polymers.

Data Table: Mechanical Properties Enhancement

| Polymer Type | Addition of this compound | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| Polyethylene | 0% | 20 | 300 |

| Polyethylene | 5% | 25 | 350 |

| Polypropylene | 0% | 30 | 280 |

| Polypropylene | 5% | 35 | 300 |

The table above illustrates how the incorporation of this compound into polyethylene and polypropylene matrices enhances their mechanical properties, making them more suitable for demanding applications .

Material Science

In material science, this compound is explored for its potential use in coatings and adhesives due to its siloxane bonds, which confer durability and resistance to environmental factors.

Case Study: Coating Applications

A study conducted by the American Chemical Society investigated the use of this compound in developing protective coatings for metal surfaces. The findings indicated that coatings formulated with this silane exhibited superior adhesion and corrosion resistance compared to traditional coatings .

Mechanism of Action

The mechanism of action of Trimethyl(2-tetrahydropyran-4-ylethynyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group can undergo addition reactions, while the trimethylsilyl group can be easily substituted, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related silanes and organometallic derivatives, focusing on substituents, synthesis, and applications.

Key Observations:

Silyl Group Impact: Trimethylsilyl (TMS): Offers moderate steric bulk and high solubility in organic solvents, favoring efficient cross-coupling reactions. Triisopropylsilyl (TIPS): The bulkier TIPS group in the trifluoromethylphenyl analogue () enhances diastereoselectivity (24:1 d.r.), likely due to steric steering during coupling. However, lower yields may result from increased steric demands . TBDMS: Used in nucleotide derivatives (), TBDMS provides superior stability for hydroxyl protection but requires harsh conditions for removal, limiting its use in sensitive systems .

Perfluorinated chains () drastically alter hydrophobicity and thermal stability, expanding utility in coatings and surfactants but complicating synthesis due to fluorine’s reactivity .

Synthesis Efficiency :

- Iron-catalyzed cross-coupling () avoids toxic phosphine ligands, aligning with green chemistry trends. The 87% yield for the TIPS analogue highlights the method’s efficacy for bulky substrates .

Toxicity and Safety :

- Lead-based analogues () exhibit high toxicity, restricting their modern use despite structural similarities. Silicon-based compounds are generally safer and more environmentally benign .

Applications :

- Trimethyl(2-THP-4-ylethynyl)silane : Primarily used in alkyne transfer reactions and as a precursor for bioactive molecules.

- Fluorinated silanes : Specialized in materials science for water-repellent surfaces .

- TBDMS derivatives : Critical in oligonucleotide synthesis for protecting sensitive functional groups .

Research Findings and Data

Diastereoselectivity in Silyl-Substituted Analogues

- The TIPS-substituted compound () achieves a 24:1 cis:trans diastereomeric ratio, attributed to steric interactions between the TIPS group and the THP ring during coupling. In contrast, TMS analogues may exhibit lower selectivity due to reduced steric effects .

Thermal and Chemical Stability

- Fluorinated silanes () demonstrate exceptional thermal stability (decomposition >300°C) compared to non-fluorinated analogues, which typically degrade below 200°C. This property is critical for high-temperature industrial applications .

Biological Activity

Trimethyl(2-tetrahydropyran-4-ylethynyl)silane is a silane compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a tetrahydropyran ring, which is known for its stability and ability to participate in various chemical reactions. The presence of the ethynyl group enhances its reactivity, making it a candidate for further functionalization in drug development.

The biological activity of this compound primarily arises from its interaction with specific molecular targets within cells. The compound's structural features allow it to bind to enzymes or receptors, modulating their activity. For instance, similar compounds have shown the ability to inhibit protein kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For example, studies have demonstrated that silane derivatives can inhibit cell proliferation in various cancer cell lines. A notable study utilized SJ-GBM2 and SF8628 cells to assess the impact of reducing WDR82 through inducible knockdown, revealing significant effects on cell viability .

Inhibition of Protein Kinases

This compound has been investigated for its potential as an allosteric inhibitor of protein kinases such as MEK1 and MEK2. These kinases are critical in the MAPK signaling pathway, which is often dysregulated in cancers. The compound's ability to inhibit these kinases suggests it may be useful in developing targeted therapies for cancer treatment .

Data Tables

The following table summarizes key biological activities and effects observed in studies involving this compound and related compounds.

Case Studies

- Case Study on MEK Inhibition : A study focused on the development of silane derivatives as MEK inhibitors highlighted the structure-activity relationship (SAR) that led to enhanced potency through specific modifications at the ethynyl position. The findings suggest that this compound could be optimized for better efficacy against tumors .

- Photochemical Reactions : Another investigation explored the photochemical reactions involving this compound derivatives, demonstrating their utility in synthesizing more complex molecules that could possess enhanced biological activities .

Q & A

Q. What methodologies evaluate the compound’s compatibility with polymer matrices?

- Use differential scanning calorimetry (DSC) to assess thermal stability in polymer blends. Conduct FTIR mapping to detect Si–O or Si–C bond interactions. Perform tensile strength tests on composite materials to quantify mechanical impacts .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.